Velvetone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Velvetone is synthesized through a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels-Alder reaction ensures that the acetyl group is positioned correctly, distinguishing this compound from other similar fragrances .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically a colorless to pale yellow liquid with a purity of around 80%.
Chemical Reactions Analysis
Types of Reactions
Velvetone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used in different fragrance formulations and other industrial applications.
Scientific Research Applications
Velvetone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mechanism of Action
The mechanism of action of Velvetone involves its interaction with olfactory receptors in the human nose, which triggers a sensory response leading to the perception of its woody, ambergris scent . In biological applications, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Velvetone is often compared with other synthetic ketone fragrances like Iso E Super, Iso Gamma Super, and Anthamber . These compounds share similar structural features but differ in their olfactory properties and applications. This compound is unique due to its distinctive powdery dry-down and ability to add volume to a fragrance .
List of Similar Compounds
- Iso E Super
- Iso Gamma Super
- Anthamber
- Amber Fleur
- Boisvelone
- Iso Ambois
- Amberlan
- Orbitone
- Amberonne
This compound stands out among these compounds for its long-lasting scent and versatility in various fragrance formulations.
Properties
IUPAC Name |
(E)-2-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-6-14(16)12(3)10-13-11(2)8-7-9-15(13,4)5/h10H,6-9H2,1-5H3/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGXDHVCKICOMQ-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=CC1=C(CCCC1(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C/C1=C(CCCC1(C)C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-94-2 | |
Record name | 1-Penten-3-one, 2-methyl-1-(2,2,6-trimethylcyclohexen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.